6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione 6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Brand Name: Vulcanchem
CAS No.: 1251688-75-1
VCID: VC4154292
InChI: InChI=1S/C21H25N5O4S/c1-3-4-8-26-19(27)17-16(22-21(26)29)18(31-23-17)20(28)25-11-9-24(10-12-25)14-6-5-7-15(13-14)30-2/h5-7,13H,3-4,8-12H2,1-2H3,(H,22,29)
SMILES: CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.52

6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

CAS No.: 1251688-75-1

Cat. No.: VC4154292

Molecular Formula: C21H25N5O4S

Molecular Weight: 443.52

* For research use only. Not for human or veterinary use.

6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione - 1251688-75-1

Specification

CAS No. 1251688-75-1
Molecular Formula C21H25N5O4S
Molecular Weight 443.52
IUPAC Name 6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Standard InChI InChI=1S/C21H25N5O4S/c1-3-4-8-26-19(27)17-16(22-21(26)29)18(31-23-17)20(28)25-11-9-24(10-12-25)14-6-5-7-15(13-14)30-2/h5-7,13H,3-4,8-12H2,1-2H3,(H,22,29)
Standard InChI Key MSJKJMJDGCLDEO-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Introduction

6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound belonging to the thiazolo[4,3-d]pyrimidine class. This compound is characterized by its intricate molecular structure, which includes a thiazole ring fused with a pyrimidine system, a piperazine moiety, and a methoxyphenyl group. These structural features contribute to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of 6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps starting from readily available precursors. Industrial-scale synthesis can be optimized using automated reactors and continuous flow systems to improve yield and purity.

Chemical Reactions and Derivatization

This compound can undergo several types of chemical reactions, which indicate its versatility in synthetic chemistry and potential for further derivatization. These reactions include modifications to the piperazine moiety or the thiazolo[4,3-d]pyrimidine core, allowing for the creation of analogs with enhanced biological activity or selectivity.

Mechanism of Action and Biological Applications

The mechanism of action for 6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidine-5,7-dione involves interaction with specific molecular targets within biological systems. Thiazolo[4,3-d]pyrimidine derivatives are known for their diverse biological activities, making them subjects of interest in drug development.

Research Findings and Future Directions

Research on thiazolo[4,3-d]pyrimidine derivatives, including 6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidine-5,7-dione, continues to explore their therapeutic potential across various fields of medicine. Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations affect biological activity, guiding further development of these compounds.

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